(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone

Catalog No.
S530740
CAS No.
164178-33-0
M.F
C23H25IN2O3
M. Wt
504.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-...

CAS Number

164178-33-0

Product Name

(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone

IUPAC Name

[6-iodo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone

Molecular Formula

C23H25IN2O3

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C23H25IN2O3/c1-16-22(23(27)17-3-6-19(28-2)7-4-17)20-8-5-18(24)15-21(20)26(16)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3

InChI Key

JHOTYHDSLIUKCJ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-(morpholin-4-yl)ethyl)-2-methyl-3-(4-methoxybenzoyl)-6-iodoindole, 2-methyl-3-(4-methoxybenzoyl)-6-iodo-1-(2-morpholinoethyl)-1H-indole, 6-iodopravadoline, AM 630, AM-630, AM630, iodopravadoline, methanone, (6-iodo-2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)(4-methoxyphenyl)-

Canonical SMILES

CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC

Description

The exact mass of the compound (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone is 504.091 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of N-acylindole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibitor

    The indole and methadone moieties present in the molecule have structural similarities to known kinase inhibitors. Research could explore if (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone might have inhibitory effects on specific kinases []. Kinase enzymes are involved in many cellular processes, and kinase inhibitors are a class of drugs used to treat various diseases.

  • Antimicrobial Activity

    The presence of the indole ring suggests (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone might possess some antimicrobial activity. Further research would be needed to determine its effectiveness against specific bacteria or fungi []. Many indole-containing molecules have been shown to have antimicrobial properties.

  • Ligand Discovery

    The molecule's structure could be useful in ligand discovery techniques. Ligands are molecules that bind to specific receptors or proteins. By studying how (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone interacts with cellular targets, researchers might gain insights into important biological processes [].

The compound (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone is a synthetic organic molecule characterized by its complex structure, which includes an indole ring substituted with iodine and a morpholinoethyl group, alongside a methanone moiety linked to a methoxyphenyl group. This compound belongs to a class of indole derivatives known for their diverse biological activities, including potential applications in medicinal chemistry.

, primarily mediated by enzymes. These reactions include:

  • Oxidation-Reduction Reactions: The indole ring can participate in electron transfer processes, which are crucial in metabolic pathways.
  • Hydrolysis: The methanone functional group may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.
  • Substitution Reactions: The presence of iodine allows for nucleophilic substitution reactions, where nucleophiles can replace the iodine atom, potentially altering the compound's biological activity.

These reactions are essential for understanding how the compound interacts within biological systems and its potential therapeutic effects.

The biological activity of (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone is significant due to its structural features that may influence various pharmacological effects. Indole derivatives are known for their:

  • Anticancer Properties: Many indole compounds exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity: The compound could potentially inhibit bacterial growth or fungal infections.
  • Neuroprotective Effects: Indoles have been studied for their roles in neuroprotection and modulation of neurotransmitter systems.

The specific biological effects depend on the compound's interactions with various molecular targets, including receptors and enzymes involved in critical physiological processes .

The synthesis of (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available indole derivatives and morpholinoethyl halides.
  • Iodination Reaction: Iodine can be introduced into the indole ring using iodinating agents such as iodine monochloride or N-iodosuccinimide.
  • Formation of Methanone: The methanone group can be formed through acylation reactions involving acyl chlorides or anhydrides with the appropriate phenolic compounds.
  • Final Coupling: The final product is obtained through coupling reactions that link the indole derivative with the methoxyphenyl moiety.

These methods highlight the importance of strategic planning in synthetic organic chemistry to achieve desired compounds efficiently.

The potential applications of (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone include:

  • Pharmaceutical Development: Its unique structure may lead to new drug candidates targeting various diseases, particularly cancers and infections.
  • Research Tools: It can serve as a probe in biological research to study indole-related pathways and mechanisms.
  • Chemical Biology: Investigating its interactions with biological macromolecules could provide insights into drug design and development strategies.

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques used include:

  • Molecular Docking Studies: Computational methods predict how the compound binds to target proteins or enzymes, providing insights into its mechanism of action.
  • In Vitro Assays: Biological assays measure the compound's effects on cell viability, proliferation, and other cellular functions.
  • In Vivo Studies: Animal models help assess pharmacokinetics, bioavailability, and therapeutic efficacy.

These studies contribute to a comprehensive understanding of the compound's pharmacological profile .

Several compounds share structural similarities with (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone, including:

Compound NameStructural FeaturesBiological Activity
5-IodoindoleIodine substitution on indoleAnticancer
2-MethylindoleMethyl substitution on indoleAntimicrobial
4-MethoxyindoleMethoxy group on indoleNeuroprotective

Uniqueness

This compound is unique due to its combination of both iodine substitution and morpholinoethyl groups on the indole structure, which may enhance its solubility and bioactivity compared to other similar compounds. Its specific arrangement allows for tailored interactions within biological systems that might not be present in simpler analogs.

The exploration of this compound's properties and interactions may lead to significant advancements in drug discovery and development within medicinal chemistry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

504.09099 g/mol

Monoisotopic Mass

504.09099 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U1LNJ6NBKA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cannabinoid Receptor Agonists

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

164178-33-0

Wikipedia

AM-630

Dates

Modify: 2023-08-15
1: Patil M, Patwardhan A, Salas MM, Hargreaves KM, Akopian AN. Cannabinoid receptor antagonists AM251 and AM630 activate TRPA1 in sensory neurons. Neuropharmacology. 2011 Sep;61(4):778-88. doi: 10.1016/j.neuropharm.2011.05.024. Epub 2011 May 27. PubMed PMID: 21645531; PubMed Central PMCID: PMC3130079.
2: Bolognini D, Cascio MG, Parolaro D, Pertwee RG. AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor. Br J Pharmacol. 2012 Apr;165(8):2561-74. doi: 10.1111/j.1476-5381.2011.01503.x. PubMed PMID: 21615724; PubMed Central PMCID: PMC3423246.
3: Geng DC, Xu YZ, Yang HL, Zhu XS, Zhu GM, Wang XB. Inhibition of titanium particle-induced inflammatory osteolysis through inactivation of cannabinoid receptor 2 by AM630. J Biomed Mater Res A. 2010 Oct;95(1):321-6. doi: 10.1002/jbm.a.32836. PubMed PMID: 20623669.
4: Werner NA, Koch JE. Effects of the cannabinoid antagonists AM281 and AM630 on deprivation-induced intake in Lewis rats. Brain Res. 2003 Mar 28;967(1-2):290-2. PubMed PMID: 12650991.
5: Ross RA, Brockie HC, Stevenson LA, Murphy VL, Templeton F, Makriyannis A, Pertwee RG. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630. Br J Pharmacol. 1999 Feb;126(3):665-72. PubMed PMID: 10188977; PubMed Central PMCID: PMC1565857.
6: Landsman RS, Makriyannis A, Deng H, Consroe P, Roeske WR, Yamamura HI. AM630 is an inverse agonist at the human cannabinoid CB1 receptor. Life Sci. 1998;62(9):PL109-13. PubMed PMID: 9496703.
7: Hosohata Y, Quock RM, Hosohata K, Makriyannis A, Consroe P, Roeske WR, Yamamura HI. AM630 antagonism of cannabinoid-stimulated [35S]GTP gamma S binding in the mouse brain. Eur J Pharmacol. 1997 Feb 19;321(1):R1-3. PubMed PMID: 9083796.
8: Hosohata K, Quock RM, Hosohata Y, Burkey TH, Makriyannis A, Consroe P, Roeske WR, Yamamura HI. AM630 is a competitive cannabinoid receptor antagonist in the guinea pig brain. Life Sci. 1997;61(9):PL115-8. PubMed PMID: 9284087.
9: Pertwee R, Griffin G, Fernando S, Li X, Hill A, Makriyannis A. AM630, a competitive cannabinoid receptor antagonist. Life Sci. 1995;56(23-24):1949-55. PubMed PMID: 7776818.

Explore Compound Types